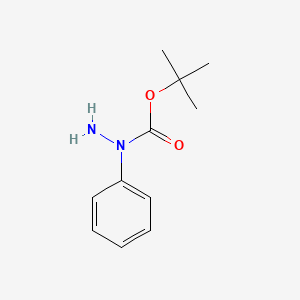

Tert-butyl 1-phenylhydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-N-phenyl-hydrazine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylhydrazine moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions . This compound is particularly useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-phenyl-hydrazine typically involves the reaction of phenylhydrazine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

PhNHNH2+(Boc)2O→PhNHNHBoc+CO2+t-BuOH

Industrial Production Methods

Industrial production of N-Boc-N-phenyl-hydrazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-N-phenyl-hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or other mild acids.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and isocyanates.

Major Products Formed

Deprotection: Phenylhydrazine.

Substitution: Substituted hydrazines, depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity : Research indicates that derivatives of tert-butyl phenolic compounds exhibit significant antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidative capabilities of tert-butyl 1-phenylhydrazinecarboxylate may provide therapeutic benefits by protecting cellular components from oxidative damage.

Anti-inflammatory Properties : Certain derivatives of tert-butyl compounds have been synthesized and evaluated for their anti-inflammatory effects. In vivo studies have shown that these compounds can reduce inflammation effectively, suggesting potential use in treating inflammatory diseases .

Cancer Research : The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have reported that phenylhydrazine derivatives can inhibit tumor growth by targeting specific enzymes associated with cancer cell metabolism . This makes this compound a candidate for further exploration in anticancer drug development.

Material Science

Polymer Stabilization : this compound can serve as an additive in polymers to enhance thermal stability and oxidative resistance. Its incorporation into polymer matrices helps prolong the lifespan of materials used in various industrial applications, including packaging and coatings .

Antioxidant Additives : As an antioxidant, this compound is utilized in formulating products that require protection against oxidative degradation. Its effectiveness in stabilizing materials against environmental factors is crucial for industries such as food packaging, where maintaining product integrity is essential .

Chemical Synthesis

Synthetic Intermediates : this compound acts as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including coupling reactions and cyclizations. This property is particularly valuable in the pharmaceutical industry for developing new drugs .

Reagent in Organic Reactions : The compound can participate in diverse organic reactions, serving as a reagent for the formation of hydrazones and other nitrogen-containing compounds. Its ability to undergo electrophilic substitutions expands its utility in synthetic organic chemistry .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of various tert-butyl phenolic derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels, highlighting its potential use as a natural preservative in food products .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan, compounds derived from this compound demonstrated promising anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. The percentage inhibition ranged from 39% to 54%, indicating substantial therapeutic potential .

Case Study 3: Polymer Application

Research on polymer blends incorporating tert-butyl phenolic antioxidants showed improved thermal stability and reduced degradation rates under oxidative conditions. These findings support the compound's role as an effective stabilizer in commercial polymer formulations .

Mecanismo De Acción

The mechanism of action of N-Boc-N-phenyl-hydrazine primarily involves the reactivity of the hydrazine moiety. The Boc group serves as a protecting group, allowing selective reactions at the hydrazine nitrogen. Upon deprotection, the free hydrazine can participate in various chemical reactions, such as nucleophilic substitution and condensation .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-N-methyl-hydrazine: Similar in structure but with a methyl group instead of a phenyl group.

N-Boc-N-ethyl-hydrazine: Similar in structure but with an ethyl group instead of a phenyl group.

N-Cbz-N-phenyl-hydrazine: Uses a benzyl carbamate (Cbz) protecting group instead of Boc.

Uniqueness

N-Boc-N-phenyl-hydrazine is unique due to the presence of the phenyl group, which can influence the reactivity and stability of the compound. The Boc protecting group provides stability under basic and nucleophilic conditions, making it a versatile intermediate in organic synthesis .

Propiedades

Fórmula molecular |

C11H16N2O2 |

|---|---|

Peso molecular |

208.26 g/mol |

Nombre IUPAC |

tert-butyl N-amino-N-phenylcarbamate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 |

Clave InChI |

NLQZMWDNQGOWHY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N(C1=CC=CC=C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.